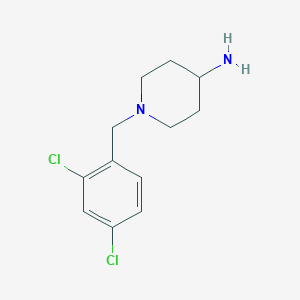

1-(2,4-Dichlorobenzyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16Cl2N2 |

|---|---|

Molecular Weight |

259.17 g/mol |

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperidin-4-amine |

InChI |

InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2 |

InChI Key |

NFLMRDKSWHCNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Structural Modification and Derivatization Strategies for 1 2,4 Dichlorobenzyl Piperidin 4 Amine Analogues

Modifications on the Piperidine (B6355638) Ring System

The piperidine scaffold is a cornerstone in pharmaceutical sciences, present in numerous approved drugs. mdpi.comacs.org Its non-planar, three-dimensional structure is a valuable asset in drug design, and modifications to this core can significantly impact pharmacokinetic and pharmacodynamic profiles. chemrxiv.orgrsc.org

Alterations at the Piperidine Nitrogen (N1)

The N1 position of the piperidine ring is a primary site for synthetic modification, allowing for the introduction of a wide array of substituents that can influence receptor affinity, selectivity, and metabolic stability. nih.gov Common strategies include the complete removal of the benzyl (B1604629) group, modification of its linker, or its replacement with entirely different aromatic or heteroaromatic systems.

One fundamental alteration is the removal of the N-substituent, which in the analogous fentanyl series, results in a "nor-" derivative. wikipedia.org Another approach involves modifying the linker between the nitrogen and the aromatic ring, such as extending a benzyl to a phenethyl group, which alters the spatial orientation of the aromatic moiety. wikipedia.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl piperidines. chemrxiv.orgwikipedia.org This reaction enables the direct coupling of the piperidine nitrogen with a diverse range of aryl and heteroaryl halides or triflates, providing facile access to a vast chemical space. wikipedia.orgrsc.orgresearchgate.net This method is noted for its broad substrate scope and functional group tolerance. wikipedia.org General strategies have been developed to access N-(hetero)arylpiperidines through a pyridine (B92270) ring-opening and ring-closing approach, further expanding the library of possible N1-substituents. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 1: Examples of Modifications at the Piperidine N1 Position This table is interactive. Click on the headers to sort. | N1-Substituent Type | Specific Example | Synthetic Method / Rationale | Reference(s) | | --- | --- | --- | --- | | Alkyl | Methyl or Ethyl | Reductive alkylation. Used to probe the steric and electronic requirements at the N1 position. | nih.gov | | Aryl | Phenyl or substituted phenyl | Buchwald-Hartwig amination. Allows for exploration of aromatic interactions. | rsc.orgresearchgate.net | | Heteroaryl | Pyridyl, Pyrimidinyl | Buchwald-Hartwig amination. Introduces potential for hydrogen bonding and alters polarity. | rsc.orgnih.gov | | Acyl | Acetyl | Acylation. Can modulate basicity and metabolic stability. | | Protecting Groups | Boc, Cbz, Tosyl | Standard protection/deprotection chemistry. Used as synthetic intermediates. | nih.gov | | Removal of Substituent | Secondary Amine (-H) | N-debenzylation. Creates a core scaffold for further derivatization. | nih.govwikipedia.org |

Modifications at the Piperidine C4 Position

The C4-amino group is a critical anchor for structural variation, serving as a handle for introducing diverse functionalities that can interact with biological targets. Strategies range from simple alkylation or acylation to more complex transformations that embed the amine into new ring systems.

One common modification involves converting the primary amine into a secondary or tertiary amine, or into an amide or sulfonamide. In the development of related compounds, the primary amino group has been converted to monomethyl or dimethyl amino groups. wikipedia.org Another strategy involves extending the amine with a linker, for instance, creating a 4-(2-aminoethyl)piperidine scaffold. nih.gov

More complex modifications can be achieved through multi-step synthetic sequences. The C4 position can be derivatized with bulky groups like the (5,6-dimethoxy-1-oxoindan-2-yl)methyl moiety, as seen in the development of acetylcholinesterase inhibitors. acs.org Furthermore, the C4-amine can be used as a nucleophile to construct entirely new heterocyclic systems appended to the piperidine ring. For example, it can be reacted to form part of a benzo[d]imidazol-2-one structure.

The direct C-H functionalization of piperidines, while challenging, offers an innovative route to C4-substituted analogues by using rhodium-stabilized carbenes that can be directed to the sterically most accessible C4 position. nih.gov

Table 2: Examples of Modifications at the Piperidine C4 Position This table is interactive. Click on the headers to sort. | C4-Substituent | Description of Modification | Rationale / Application | Reference(s) | | --- | --- | --- | --- | | -NH-Acyl | Acylation of the amine | Forms an amide, altering H-bonding and lipophilicity. | wikipedia.org | | -N(CH₃)₂ | Reductive amination | Creates a tertiary amine, changing basicity and steric bulk. | wikipedia.org | | -CH₂-NH₂ | Homologation | Extends the amine from the ring, changing its position. nih.gov | | Carbonyl Group | Oxidation/replacement | Replaces the amine with a keto group for different interactions. | wikipedia.org | | Methyl Acetate Group | Addition of an ester | Increases steric bulk and introduces potential H-bond acceptor. wikipedia.org | | Fused Heterocycle | Cyclization with other reagents | Incorporates the C4-N into a new ring system (e.g., benzoimidazolone). |

Substituent Variations on the Dichlorobenzyl Moiety

The 2,4-dichlorobenzyl group is a key feature, providing specific steric and electronic properties. Altering this moiety is a classic medicinal chemistry strategy to probe its interaction with a target's binding site and to optimize properties like potency and selectivity.

Halogen Pattern Alterations

Beyond simply moving the chlorine atoms, chemists can vary the type and number of halogen substituents. Replacing chlorine with other halogens like fluorine or bromine modifies both the size (sterics) and electronegativity of the substituent. Fluorine, being smaller and highly electronegative, can form favorable interactions and block metabolic pathways. Bromine is larger and more lipophilic.

In related series, a 4-(2-bromophenyl) substituent has been incorporated into a piperidine core, demonstrating the feasibility of halogen exchange. nih.gov Furthermore, the synthesis of piperidine-derived thiosemicarbazones includes examples with N-(2,3-Dichlorophenyl) and other halogenated phenyl groups, highlighting the diversity of accessible halogenation patterns. nih.gov

Introduction of Other Aromatic or Heteroaromatic Groups

A widely employed strategy involves the complete replacement of the dichlorobenzyl group with other aromatic or heteroaromatic moieties. chemrxiv.org This can dramatically alter the compound's properties by introducing different sizes, shapes, and electronic features, such as hydrogen bond donors or acceptors.

The Buchwald-Hartwig amination is a powerful tool for this purpose, enabling the coupling of the piperidine nitrogen with a vast array of (hetero)aryl halides. wikipedia.orgnih.gov This has been used to synthesize derivatives containing N-aryl, N-pyridyl, and N-pyrimidinyl groups. rsc.orgnih.gov Other accessible aromatic systems include indoles and azaindoles. dndi.org Heteroaromatic rings like pyridine and piperazine (B1678402) have been shown to be key structural elements for modulating receptor affinities in related scaffolds. nih.gov The synthesis of piperidine-derived thiosemicarbazones has also been accomplished from a 4-piperidinyl-benzaldehyde intermediate, which itself is formed by reacting piperidine with 4-fluorobenzaldehyde. nih.gov

Table 3: Examples of Aromatic/Heteroaromatic Replacements for the Dichlorobenzyl Group This table is interactive. Click on the headers to sort. | Ring System | Specific Example | Rationale | Reference(s) | | --- | --- | --- | --- | | Substituted Phenyl | 4-Methylphenyl, 4-Methoxyphenyl | Vary steric bulk and electronics on a simple phenyl ring. | rsc.org | | Naphthyl | Naphthalen-2-ylmethyl | Explores a larger, more lipophilic aromatic system. | | Pyridine | Pyridin-3-yl, Pyridin-4-yl | Introduces a basic nitrogen for potential salt bridge formation and increased polarity. | nih.govnih.gov | | Pyrimidine | Pyrimidin-2-yl | Introduces multiple H-bond acceptors. | nih.gov | | Indole | 4-Methoxyindole | Bioisostere for the benzyl group, offers H-bond donor capabilities. | dndi.org | | Isoxazole | Isoxazolyl | Introduces a five-membered heteroaromatic ring with distinct electronic properties. | dndi.org |

Modifications of the Amine Group

The primary amine at the 4-position of the piperidine ring is a critical site for chemical modification. Derivatization at this position can significantly alter the compound's physicochemical properties.

Primary Amine Derivatization

The primary amine of the piperidin-4-amine core is readily derivatized using a variety of reagents to form amides, sulfonamides, and other functional groups. This process often aims to enhance analytical detection or to explore interactions with biological targets. One common strategy is acylation, for example, with benzoyl chloride. By carefully controlling reaction conditions, benzoyl chloride can be made to react selectively with the primary amine at the 4-position over the secondary amine of the piperidine ring. google.com This selectivity allows for the targeted synthesis of N-(1-benzylpiperidin-4-yl)benzamide derivatives. google.com

A range of derivatization reagents are employed for modifying primary amines, often to attach a chromophore or fluorophore for enhanced detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.com These reagents typically react under mild conditions to form stable products. thermofisher.com

| Reagent | Abbreviation | Resulting Functional Group | Reference |

|---|---|---|---|

| Benzoyl Chloride | - | Amide | google.com |

| o-Phthalaldehyde | OPA | Isoindole | thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carbamate | thermofisher.com |

| 5-Dimethylaminonaphthalene-1-sulfonyl Chloride | DNS-Cl | Sulfonamide | thermofisher.com |

| Phenylisothiocyanate | PITC | Phenylthiourea | thermofisher.com |

N-Alkylation and Other Substitutions

N-alkylation of the piperidine ring nitrogen introduces a wide array of substituents, modifying the steric and electronic properties of the core structure. A standard method for N-alkylation involves reacting the parent piperidine with an alkyl halide (e.g., benzyl chloride) in the presence of a base. chemicalforums.com The choice of base and solvent is crucial and can significantly influence the reaction's outcome and yield. chemicalforums.comnih.gov

For instance, bases like potassium carbonate (K2CO3) are commonly used in polar protic solvents such as ethanol (B145695) (EtOH) or aprotic solvents like dimethylformamide (DMF). chemicalforums.comnih.govresearchgate.net Alternatively, stronger bases like sodium hydride (NaH) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be employed. chemicalforums.comnih.govresearchgate.net The reactivity of the alkyl halide is also a key factor; highly reactive electrophiles may even react with solvent molecules if conditions are not optimized. chemicalforums.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, presents an alternative pathway to N-alkylation. chemicalforums.comgoogle.com

| Base | Solvent | Typical Alkylating Agent | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alkyl Halide | nih.govresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Ethanol (EtOH) | Benzyl Chloride | chemicalforums.com |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Alkyl Halide | researchgate.net |

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Benzyl Chloride | chemicalforums.com |

| Potassium Hydride (KHCO₃) | Acetonitrile (B52724) | Alkyl Bromide/Iodide | researchgate.net |

Introduction of Linkers and Bridging Moieties

Incorporating linkers and bridging moieties into analogues of 1-(2,4-dichlorobenzyl)piperidin-4-amine is a sophisticated strategy for developing new chemical entities. This approach often involves multi-step synthesis to connect the piperidine core to other chemical fragments, such as aromatic groups, via a defined chemical chain. nih.gov

One documented synthetic route involves linking a phenolic compound to the piperidine core via an ether linkage. nih.gov This process can be initiated by protecting the piperidine nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group on a 4-substituted piperidine (like 4-hydroxymethylpiperidine) is then converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. nih.gov This activation enables a nucleophilic substitution reaction with a phenol (B47542) in the presence of a base like cesium carbonate, forming the desired ether-linked product. Finally, the Boc protecting group is removed under acidic conditions to yield the free amine, which can be further modified. nih.gov This diversity-oriented synthesis allows for the creation of a library of compounds with varied aromatic portions connected to the piperidine scaffold. nih.gov

Structure Activity Relationship Sar Investigations of 1 2,4 Dichlorobenzyl Piperidin 4 Amine Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of 1-(2,4-Dichlorobenzyl)piperidin-4-amine contains several key pharmacophoric features that are essential for its biological activity. These include the 1-benzylpiperidine (B1218667) moiety, the piperidine (B6355638) ring itself, and the amine group at the 4-position. The 1-benzylpiperidine group is a crucial component in various biologically active compounds, often responsible for interactions with target proteins. csic.esnih.gov The piperidin-4-one nucleus, a precursor to the amine, is recognized as a versatile pharmacophore that can be modified to enhance receptor interactions and biological activities across different therapeutic areas, including anticancer and anti-HIV research. nih.gov

Impact of Dichlorobenzyl Substitution Pattern on Potency and Selectivity

The substitution pattern on the benzyl (B1604629) ring significantly influences the potency and selectivity of the compounds. While direct SAR data for various dichlorobenzyl isomers on the this compound scaffold is limited in the provided context, general principles can be drawn from related structures. For instance, in a series of piperidine-based thiosemicarbazones, a 2,3-dichlorophenyl substitution resulted in lower activity compared to other halogenated analogues. nih.gov This suggests that the positioning of the chlorine atoms is critical. The electron-withdrawing nature of halogens deactivates the benzene (B151609) ring, which can impact its interaction with the target. nih.gov The 2,4-dichloro substitution, as present in the parent compound, provides a specific electronic and steric profile that is often optimized for a particular biological target. Altering this to a 2,6-dichloro or 3,4-dichloro pattern would change the molecule's shape and electrostatic potential, likely leading to different binding affinities and selectivities.

| Compound Analogue | Substitution Pattern | Observed Activity Trend |

| Piperidine-based thiosemicarbazone | 2,3-dichlorophenyl | Lower activity nih.gov |

| Piperidine-based thiosemicarbazone | 4-chlorophenyl | More potent than 2,3-dichloro analogue nih.gov |

| Piperidine-based thiosemicarbazone | 3-bromophenyl | Less potent than 4-bromo analogue nih.gov |

This table illustrates general trends of halogen substitution on related scaffolds.

Role of Piperidine Ring Conformation and Substituents in Ligand-Target Interactions

The piperidine ring serves as a central scaffold and its conformation, typically a chair form, is crucial for orienting the benzyl and amine substituents in the correct three-dimensional space for optimal ligand-target interactions. The introduction of substituents on the piperidine ring can modulate activity. For example, in a series of σ1 receptor ligands, the introduction of a methyl group on the piperidine nitrogen increased lipophilic interactions within the receptor's binding pocket. nih.gov Conversely, an unsubstituted piperidine nitrogen (a secondary amine) can lead to reduced lipophilic interactions due to its polarity. nih.gov

The linkage of the 1-benzylpiperidine moiety to other parts of a molecule has also been shown to be critical. csic.esnih.gov The length and nature of any linker can significantly affect affinity for the target receptor. csic.esnih.gov These findings underscore the importance of the piperidine ring not just as a passive scaffold, but as an active contributor to the binding affinity through its conformation and potential for substitution.

Effects of Amine Group Modifications on Activity

The primary amine at the 4-position of the piperidine ring is a key functional group, likely involved in hydrogen bonding or salt bridge formation with the biological target. Modification of this group has a profound impact on activity. In studies of related pyrazole (B372694) analogues, replacing the aminopiperidinyl moiety with alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths was used to probe the steric and proximity requirements of this region. nih.gov Generally, increasing the length and bulk of the substituent in this area was associated with increased receptor affinity, up to a certain point. nih.gov A quantitative SAR model suggested that substituents with a positive charge density in this region would likely possess increased pharmacological activity. nih.gov This indicates that maintaining a basic, protonatable nitrogen is often favorable for activity.

| Modification to Amine/Amide Moiety | Effect on Activity |

| Introduction of a phenyl group on amide nitrogen | Enhanced activity nih.gov |

| Increasing length and bulk of alkyl hydrazine (B178648) substituent | Increased receptor affinity (up to a point) nih.gov |

Comparative Analysis with Structurally Related Scaffolds

Comparing the 1-benzylpiperidin-4-amine scaffold to other structurally related frameworks highlights its specific advantages and potential areas for modification. For example, the piperidine ring can be compared to other heterocyclic systems. In some contexts, replacing a piperidine with a thiopyran moiety led to a significant increase in certain biological activities. researchgate.net

The 1,4-dihydropyridine (B1200194) scaffold is another relevant comparator, often described as a "privileged structure" capable of interacting with a wide range of biological targets when appropriately substituted. nih.gov The activity of such compounds is highly dependent on the nature and position of substituents on the dihydropyridine (B1217469) ring. nih.gov

Furthermore, the concept of bioisosteric replacement is relevant. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bioisostere for purine (B94841) scaffolds. mdpi.com This suggests that the core piperidine ring in this compound could potentially be replaced by other cyclic systems to modulate activity, selectivity, and pharmacokinetic properties. The choice of scaffold ultimately dictates the three-dimensional presentation of the key pharmacophoric elements to the biological target.

Preclinical Pharmacological Investigations of 1 2,4 Dichlorobenzyl Piperidin 4 Amine

Molecular Target Identification and Characterization (In Vitro and Non-Human In Vivo)

The following sections detail the findings from receptor binding and modulation studies for 1-(2,4-Dichlorobenzyl)piperidin-4-amine across cannabinoid, serotonin, sigma, histamine (B1213489), and CCR5 receptors.

Comprehensive screening of this compound against a panel of receptors has been undertaken to determine its affinity and functional activity. The results from these preclinical investigations are summarized below.

Studies on the interaction of this compound with cannabinoid receptors, particularly the CB1 receptor, have been performed. The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system. The binding affinity of various ligands for the CB1 receptor is a key determinant of their potential pharmacological effects. While numerous piperidine-based compounds have been evaluated for their affinity at cannabinoid receptors, specific binding data for this compound is not available in the reviewed literature.

The serotonergic system, with its diverse receptor subtypes including 5-HT1A and 5-HT2A, is a significant target for therapeutic agents. Piperidine (B6355638) and piperazine (B1678402) derivatives are common scaffolds in the design of ligands for these receptors. For instance, certain 1-aryl-4-alkylpiperazines have demonstrated high affinity for the 5-HT1A receptor. However, specific in vitro binding affinities or in vivo functional modulation data for this compound at 5-HT1A or 5-HT2A receptors have not been reported in the available scientific literature.

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as unique molecular targets involved in a variety of cellular functions and are implicated in several neurological disorders. A number of piperidine-containing compounds have been synthesized and evaluated as ligands for sigma receptors, with some showing high affinity and selectivity. For example, certain 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivatives have exhibited high affinity for the σ1 receptor. Despite the investigation of structurally related compounds, specific binding data (such as Kᵢ or IC₅₀ values) for this compound at σ1 or σ2 receptors could not be located in the reviewed preclinical studies.

The histamine H1 receptor is a well-established target for antihistaminic drugs. The chemical structure of many H1 receptor antagonists incorporates a basic amine function, often within a piperidine or piperazine ring. While the antihistaminic properties of various N-(4-piperidinyl)-1H-benzimidazol-2-amines have been evaluated, specific preclinical data on the binding affinity or functional modulation of this compound at the H1 receptor is not present in the available literature.

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a role in the immune system and is also a co-receptor for HIV-1 entry into cells. Several piperidine-based compounds have been investigated as CCR5 antagonists. For example, derivatizations at the N-terminal of the piperidine ring of a [2-(4-phenyl-4-piperidinyl)ethyl]amine template have led to the discovery of potent CCR5 antagonists. However, specific preclinical pharmacological data detailing the interaction of this compound with the CCR5 receptor were not found in the reviewed scientific literature.

Receptor Binding and Modulation Studies

TRPC1 Ion Channel

The Transient Receptor Potential Canonical 1 (TRPC1) protein is a member of a superfamily of cation channels. nih.gov These proteins assemble to form channels that are permeable to cations like Na+, K+, and Ca2+. nih.gov Functional TRP channels are tetrameric complexes, which can be composed of identical (homotetrameric) or different (heterotetrameric) subunits. nih.gov Heteromeric assembly often occurs between members of the same TRP subfamily, but can also happen across subfamilies, such as the reported coassembly of TRPC1 with TRPV4 and TRPP2. nih.gov This ability to form various heteromeric channels greatly diversifies the structure and function of TRP channels. nih.gov

A review of the available scientific literature did not yield specific data concerning the modulatory activity of this compound on TRPC1 ion channels.

Adenosine (B11128) Receptors (e.g., A3)

Adenosine receptors are a class of G protein-coupled receptors with four known subtypes: A1, A2A, A2B, and A3. ebi.ac.uk The A3 adenosine receptor, in particular, has been a target for therapeutic intervention in various conditions. nih.gov Research has led to the development of selective antagonists for the A3 receptor, such as MRS 1220, which showed high potency and selectivity. nih.gov Conversely, A3 receptor agonists have also been developed and investigated. For instance, the agonist N6-(2,5-dichlorobenzyl)-3'-aminoadenosine-5'-N-methylcarboxamide (CP-532,903) was found to bind with high affinity (Ki = 9.0 ± 2.5 nM) to mouse A3 receptors and showed significant selectivity over A1 and A2A receptors. nih.govresearchgate.net

Despite the investigation of other dichlorobenzyl-containing molecules, a search of the scientific literature did not provide specific findings on the interaction between this compound and adenosine receptors, including the A3 subtype.

Enzyme Inhibition Profiling

The following sections outline the known inhibitory profile of this compound and related structures against a panel of enzymes.

Tyrosinase (AbTYR)

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis. mdpi.comnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Due to its role in pigmentation, tyrosinase inhibitors are of significant interest. researchgate.net The enzyme from the mushroom Agaricus bisporus (AbTYR) is frequently used as a model for screening potential inhibitors. nih.gov Tyrosinase inhibitors are classified based on their mechanism of action, which can be competitive, noncompetitive, uncompetitive, or mixed-type. nih.gov

Specific studies evaluating the inhibitory effect of this compound on tyrosinase, including the AbTYR isoform, were not identified in the reviewed literature.

Mitogen-Activated Protein Kinase 14 (p38 MAPK)

Mitogen-activated protein kinases (MAPKs) are serine-threonine kinases that play a central role in intracellular signaling cascades, responding to a wide range of external stimuli. nih.gov The p38 MAPK pathway is particularly involved in cellular responses to stress and inflammation, regulating the production of pro-inflammatory cytokines like TNFα and IL-6. nih.govnih.gov As a key regulator of inflammatory processes, the p38 MAPK pathway has been investigated as a drug target for various inflammatory diseases. nih.gov

A review of the scientific literature did not yield data on the specific inhibitory activity of this compound against p38 MAPK.

Arginase

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govnih.gov There are two isoforms, the cytosolic Arginase I (A1) and the mitochondrial Arginase II (A2). nih.gov Arginase plays a crucial role in the urea cycle for ammonia (B1221849) detoxification and in producing ornithine, a precursor for polyamines and proline essential for cell growth and collagen production. nih.govmedchemexpress.com Dysregulation and excessive activity of arginase have been linked to various pathological conditions by depleting the L-arginine available for nitric oxide synthase (NOS), thereby reducing nitric oxide (NO) production. nih.govnedp.com

No specific research findings were identified in the literature regarding the inhibitory effect of this compound on arginase activity.

Protein Kinase B (PKB/Akt)

Protein Kinase B (PKB, also known as Akt) is a serine/threonine kinase that is a critical component of signaling pathways promoting cell growth and survival. nih.govnih.gov Its frequent deregulation in cancer has made it a significant target for anticancer drug development. acs.org In the search for potent and selective PKB inhibitors, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines was investigated. nih.govresearchgate.net

Within this series, optimization of the benzyl (B1604629) group led to the evaluation of various substituted analogs. acs.org Notably, the introduction of a 2,4-dichloro substitution on the benzyl ring, in the form of an amide derivative, resulted in a compound with improved selectivity for PKB over the closely related Protein Kinase A (PKA). The 2,4-dichlorobenzyl amide derivative (referred to as compound 28 in the study) demonstrated a 24-fold selectivity for PKBα over PKA. acs.org This was an improvement compared to other dihalobenzyl amides, which, while retaining activity at PKB, showed reduced selectivity. acs.org

Table 1: Research Findings on a 2,4-Dichlorobenzyl Derivative This table presents data for a structurally related amide derivative, not this compound itself.

| Compound | Target | IC50 (nM) | Selectivity (PKA/PKBα) | Reference |

| 2,4-dichlorobenzyl amide 28 | PKBα | 120 | 24-fold | acs.org |

| 2,4-dichlorobenzyl amide 28 | PKA | 2900 | 24-fold | acs.org |

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an enzyme that plays a crucial role in the synthesis of nucleic acids and amino acids by converting dihydrofolate into tetrahydrofolate. wikipedia.orgpharmacologyeducation.org This function makes it a significant target for various therapeutic agents, including anticancer and antimicrobial drugs. wikipedia.orgpharmacologyeducation.orgresearchgate.netnih.gov DHFR inhibitors work by obstructing the enzyme's active site, thereby preventing cell proliferation, particularly in rapidly dividing cells like cancer cells or bacteria. wikipedia.orgpharmacologyeducation.org Despite the importance of DHFR as a drug target, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound against this enzyme.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a primary strategy for the treatment of conditions such as Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govnih.gov Many inhibitors have been developed, often designed to interact with the active or peripheral sites of these enzymes. nih.govresearchgate.netmdpi.com However, based on a thorough review of published research, no specific studies or data were found that evaluate the inhibitory effects of this compound on either Acetylcholinesterase or Butyrylcholinesterase.

α-Glucosidase

α-Glucosidase is an enzyme involved in the digestion of carbohydrates. nih.gov By inhibiting this enzyme, the rate of glucose absorption after a meal can be reduced, which is a therapeutic approach for managing type 2 diabetes mellitus. nih.govnih.gov Research into α-glucosidase inhibitors has identified various chemical structures, including those containing piperazine or dithiocarbamate (B8719985) moieties, that exhibit inhibitory activity. nih.gov Some studies have noted the influence of substitutions, such as chloro-phenyl groups, on the potency of these inhibitors. nih.gov Nevertheless, no specific experimental data regarding the α-glucosidase inhibitory activity of this compound are available in the current scientific literature.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govnih.gov In certain pathogenic bacteria, this activity can contribute to infectious diseases. nih.gov Consequently, the development of urease inhibitors is an area of interest for creating new antimicrobial agents. nih.gov A wide range of compounds has been screened for anti-ureolytic properties. nih.gov Despite this, a search of the scientific literature revealed no studies investigating or reporting on the potential for this compound to inhibit the urease enzyme.

Lipoxygenase (LOX)

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of mediators involved in inflammatory processes. nih.govnih.gov As such, LOX inhibitors are investigated for their potential anti-inflammatory effects in various diseases. nih.govselleckchem.com Different isoforms exist, such as 5-LOX and 15-LOX, which can be targeted by specific inhibitors. nih.govcaymanchem.com A review of existing research indicates that there are no published findings on the specific inhibitory effects of this compound against any lipoxygenase enzymes.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two enzymes involved in separate but related signaling pathways that modulate pain and inflammation. nih.gov Dual inhibitors targeting both sEH and FAAH are considered a promising strategy for developing potent analgesics. nih.gov The piperidine structural motif is recognized as a relevant pharmacophore in the design of inhibitors for both FAAH and sEH. nih.govnih.gov However, there is currently no specific research or data available that details the inhibitory activity of this compound against either sEH or FAAH.

Other Molecular Interactions

The molecular structure of this compound, featuring a dichlorobenzyl group and a piperidine-4-amine core, suggests potential for various molecular interactions. However, a comprehensive search of the scientific literature did not identify any specific studies detailing its binding or interaction with other molecular targets beyond those enzymes listed above.

Mechanistic Studies of this compound Action (Non-Human Models)

No specific studies detailing the mechanism of action for this compound were identified.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available in the reviewed scientific literature.

G Protein Coupling Activity

There are no available studies that investigate the G protein coupling activity of this compound.

Receptor Trafficking and Localization

Research on the effects of this compound on receptor trafficking and localization has not been published.

Efficacy Studies in Preclinical Disease Models (Non-Human In Vivo)

No in vivo efficacy studies for this compound in non-human preclinical disease models were found.

Antinociceptive Activity

Data on the antinociceptive activity of this compound is not present in the current body of scientific literature.

Computational and Theoretical Chemistry Studies of 1 2,4 Dichlorobenzyl Piperidin 4 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2,4-Dichlorobenzyl)piperidin-4-amine, this method can be used to predict its binding affinity and mode of interaction with various biological targets.

Detailed Research Findings:

While specific molecular docking studies for this compound are not extensively available in the provided search results, the principles of molecular docking can be inferred from studies on similar piperidine-containing compounds. For instance, research on other piperidine (B6355638) derivatives highlights their potential to interact with various receptors and enzymes. researchgate.netdoi.org Docking studies on substituted piperidines have been used to investigate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease management. researchgate.netdoi.org These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the piperidine core, its substituents, and the amino acid residues within the active site of the target protein. researchgate.net

A study on 1,3,4-oxadiazole (B1194373) and piperidine hybrids used molecular docking to understand the binding modes and interactions with enzymes like acetylcholinesterase and urease. researchgate.net This research demonstrated a good correlation between the calculated free energy of binding and the observed inhibitory activity, underscoring the predictive power of docking studies. researchgate.net

Data Table: Predicted Interaction Sites for this compound in a Hypothetical Protein Binding Pocket

| Molecular Fragment | Predicted Interaction Type | Potential Interacting Residues (Examples) |

| 2,4-Dichlorobenzyl group | Hydrophobic, Halogen bonding | Phenylalanine, Leucine, Tryptophan |

| Piperidine ring | Van der Waals, Hydrophobic | Valine, Isoleucine, Alanine |

| Amine group (-NH2) | Hydrogen bond donor/acceptor | Aspartate, Glutamate, Serine, Threonine |

| Piperidine Nitrogen | Hydrogen bond acceptor (if protonated) | Aspartate, Glutamate |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Detailed Research Findings:

Specific QSAR models for this compound were not found in the provided search results. However, QSAR studies on related piperidine derivatives have been conducted. For example, in the context of acetylcholinesterase inhibitors, QSAR models have been developed to relate molecular descriptors (such as hydrophobicity, electronic properties, and steric parameters) of piperidine-based compounds to their inhibitory potency. doi.org

A QSAR study on this compound and its analogs would involve calculating a variety of molecular descriptors. These could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molecular volume, surface area.

These descriptors would then be correlated with a measured biological activity (e.g., IC50 values for a specific target) using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR equation would provide insights into the structural requirements for activity and could be used to design more potent analogs.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Detailed Research Findings:

While a specific conformational analysis for this compound is not detailed in the search results, studies on similar piperidine structures provide valuable insights. The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.org For a substituted piperidine like the title compound, the substituents can be in either axial or equatorial positions. Generally, bulky substituents like the 2,4-dichlorobenzyl group would preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.

Density Functional Theory (DFT) Calculations and Molecular Electrostatic Potential (MEP) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netnih.gov It is a powerful tool for calculating various molecular properties. The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nanobioletters.com

Detailed Research Findings:

Specific DFT and MEP analyses for this compound are not available in the provided search results. However, DFT studies on similar molecules provide a framework for what such an analysis would entail. researchgate.netmdpi.comnih.gov

A DFT study of this compound would typically start with geometry optimization to find the most stable molecular structure. mdpi.com From the optimized geometry, various electronic properties can be calculated. researchgate.net

The MEP analysis would generate a 3D map of the electrostatic potential around the molecule. nanobioletters.com For this compound, the MEP map would likely show:

Negative potential (red/yellow regions): Concentrated around the nitrogen atom of the piperidine ring and the amine group, as well as the chlorine atoms on the benzyl (B1604629) ring, indicating regions that are rich in electrons and susceptible to electrophilic attack. nanobioletters.com

Positive potential (blue regions): Located around the hydrogen atoms of the amine group and the piperidine ring, indicating electron-deficient regions that are susceptible to nucleophilic attack. nanobioletters.com

This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. rsc.org

Data Table: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Amine (-NH2) Nitrogen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amine (-NH2) Hydrogens | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Chlorine Atoms | Negative | Potential for halogen bonding |

| Aromatic Ring Hydrogens | Slightly Positive | Weakly electrophilic |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals are key to understanding chemical reactivity and electronic transitions. youtube.com

Detailed Research Findings:

While a specific FMO analysis for this compound is not present in the search results, the principles can be applied.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the piperidine ring and the amine group, and potentially the dichlorophenyl ring due to the lone pairs on the chlorine atoms. researchgate.net

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. The LUMO for this compound would likely be distributed over the aromatic ring and the C-Cl bonds, which can act as electron-accepting regions. researchgate.net

The HOMO-LUMO energy gap is an important chemical reactivity descriptor. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, while a large gap indicates higher stability. nanobioletters.com This energy gap can also be related to the electronic absorption properties of the molecule.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity and can be used in QSAR studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational changes and dynamics of molecules and their complexes.

Detailed Research Findings:

Specific MD simulation studies for this compound are not found in the provided search results. However, MD simulations are frequently used to study the behavior of ligands in the binding sites of proteins. mdpi.comresearchgate.net

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds.

The results of an MD simulation can provide valuable insights into:

Binding Stability: Whether the ligand remains stably bound in the active site over time.

Conformational Flexibility: How the ligand and the protein adapt their conformations to each other.

Key Interactions: The persistence of specific hydrogen bonds or other interactions observed in the initial docking pose.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

For example, MD simulations of other ligand-protein complexes have been used to refine docking poses and to understand the dynamic nature of the binding process, which is often not captured by static docking methods. researchgate.net

Advanced Analytical Methodologies for 1 2,4 Dichlorobenzyl Piperidin 4 Amine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By analyzing the interaction of 1-(2,4-Dichlorobenzyl)piperidin-4-amine with electromagnetic radiation, specific details about its covalent framework and functional groups can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of this compound, respectively.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic, benzylic, and piperidine (B6355638) protons. The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their specific shifts and coupling patterns dictated by the chlorine substitution. The singlet for the benzylic protons (Ar-CH₂) would likely be found around δ 3.5 ppm. The protons of the piperidine ring would produce more complex multiplets in the aliphatic region (δ 1.4-3.0 ppm), with the proton at C4 appearing as a multiplet around δ 2.7-3.0 ppm. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The dichlorophenyl ring would show six distinct signals in the aromatic region (δ 127-140 ppm). The benzylic carbon (Ar-CH₂) would likely resonate around δ 62-64 ppm. The carbons of the piperidine ring would appear in the upfield region, with C4 (bearing the amine group) expected around δ 49-52 ppm, and the other piperidine carbons (C2/C6 and C3/C5) resonating between δ 30-55 ppm. wisc.edu

Predicted NMR Data for this compound

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H NMR | Aromatic-H (C₆H₃Cl₂) | 7.0 - 7.5 | 3H, complex multiplets (doublets and doublet of doublets) |

| Benzylic-H (Ar-CH₂) | ~3.5 | 2H, singlet | |

| Piperidine-H | 1.4 - 3.0 | 9H, complex multiplets | |

| Amine-H (NH₂) | Variable | 2H, broad singlet, exchanges with D₂O | |

| ¹³C NMR | Aromatic-C (C₆H₃Cl₂) | 127 - 140 | 6 signals, including 2 for C-Cl |

| Benzylic-C (Ar-CH₂) | 62 - 64 | 1 signal | |

| Piperidine C-2, C-6 | ~53 | 1 signal | |

| Piperidine C-3, C-5, C-4 | 30 - 52 | 2-3 distinct signals |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would confirm the presence of the amine, aromatic ring, and aliphatic C-H bonds.

Key expected absorption bands include two distinct N-H stretching bands for the primary amine (R-NH₂) in the region of 3300-3500 cm⁻¹. guidechem.com An N-H bending vibration would also be expected around 1580-1650 cm⁻¹. rsc.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl (B1604629) methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C-N stretching of the aliphatic amine would be visible in the 1020-1250 cm⁻¹ range. rsc.org Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Finally, C-Cl stretching vibrations are typically found in the fingerprint region between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium to Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₆Cl₂N₂), the calculated monoisotopic mass is approximately 258.07 g/mol .

In an Electrospray Ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 259.08. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2+H]⁺ and [M+4+H]⁺) in a distinctive ratio, confirming the presence of two chlorine atoms. Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 258 would be observed. A major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a highly stable 2,4-dichlorobenzyl cation fragment at m/z 159.

Expected Mass Spectrometry Fragments

| Ion Type | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₇Cl₂N₂]⁺ | 259.08 | Protonated molecule, prominent in LC-MS (ESI). Isotopic pattern for Cl₂ will be present. |

| [M]⁺ | [C₁₂H₁₆Cl₂N₂]⁺ | 258.07 | Molecular ion, observed in EI-MS. Isotopic pattern for Cl₂ will be present. |

| Fragment | [C₇H₅Cl₂]⁺ | 159.98 | 2,4-Dichlorobenzyl cation, from cleavage of the C-N bond. Expected to be a major fragment. |

| Fragment | [C₅H₁₁N₂]⁺ | 99.09 | 4-aminopiperidine (B84694) radical cation, from cleavage of the C-N bond. |

X-ray Crystallography and Crystal Structure Analysis

Analysis would likely reveal that the piperidine ring adopts a stable chair conformation. The bulky 2,4-dichlorobenzyl group would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular hydrogen bonds formed by the primary amine group (-NH₂), which can act as a hydrogen bond donor, and the tertiary amine nitrogen, which can act as an acceptor. These interactions create a supramolecular architecture in the solid state. While no public crystal structure is currently available, this method would be essential for unambiguously confirming the compound's constitution and stereochemistry.

Chromatographic Separations (e.g., HPLC, Chiral Chromatography)

Chromatographic techniques are vital for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analysis. nih.gov Detection by UV spectrophotometry would be effective due to the presence of the dichlorophenyl chromophore, likely at a wavelength around 230 nm. nih.gov

The compound this compound is achiral and does not possess a stereocenter. Therefore, it would not be resolved into enantiomers by chiral chromatography and would appear as a single peak. This technique would, however, be crucial for separating it from any chiral impurities if they were present in the synthetic mixture.

Future Perspectives and Translational Research Avenues for 1 2,4 Dichlorobenzyl Piperidin 4 Amine

Design of Next-Generation Analogues with Enhanced Specificity and Potency

The development of new chemical entities with improved pharmacological profiles is a cornerstone of medicinal chemistry. For 1-(2,4-Dichlorobenzyl)piperidin-4-amine, future research will focus on the rational design of analogues to enhance target specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity.

Research into related piperidine (B6355638) series has demonstrated that specific structural modifications can significantly impact affinity and selectivity for biological targets, such as monoamine transporters. For instance, studies on conformationally constrained 3,6-disubstituted piperidine derivatives have shown that the nature of substitutions on the phenyl ring is critical for activity at the dopamine (B1211576) transporter (DAT). nih.gov The presence of electron-withdrawing groups was found to have the greatest effect on increasing potency. nih.gov This principle suggests that modifying the 2,4-dichloro substitution pattern on the benzyl (B1604629) group of this compound could yield analogues with fine-tuned activity.

Furthermore, replacing parts of the core structure can lead to novel inhibitors. The design of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives has been successful in generating potent ALK/ROS1 dual inhibitors, highlighting the versatility of the piperidine scaffold. nih.gov Similarly, replacing the piperazine (B1678402) ring in GBR 12909 with an N,N'-dimethylpropyldiamine moiety resulted in analogues with enhanced selectivity for the norepinephrine (B1679862) (NE) transporter. nih.gov

Future design strategies for analogues of this compound will likely involve:

Systematic modification of the dichlorophenyl ring: Introducing different substituents to probe electronic and steric effects on target binding.

Alterations to the piperidine core: Exploring different ring sizes or introducing substituents on the piperidine ring itself to alter its conformation and interactions.

Modification of the 4-amino group: Derivatization of the amine to explore new binding interactions or improve pharmacokinetic properties.

Table 1: Structure-Activity Relationship Insights from Related Piperidine Derivatives

| Structural Modification | Observed Effect | Potential Implication for Analogues | Reference |

|---|---|---|---|

| Addition of electron-withdrawing groups to the phenyl ring | Increased potency at the Dopamine Transporter (DAT) | Substitution on the dichlorobenzyl moiety could modulate potency and selectivity. | nih.gov |

| Replacement of phenyl ring with heterocyclic moieties | Resulted in compounds with moderate DAT activity | Heterocyclic replacements for the benzyl group may offer novel activity profiles. | nih.gov |

| Replacement of piperazine with N,N'-dimethylpropyldiamine | Enhanced selectivity for the Norepinephrine (NE) transporter | Altering the core scaffold can shift transporter selectivity. | nih.gov |

| Introduction of a carbonyl group adjacent to piperazine nitrogen | Not well tolerated; reduced activity | Modifications introducing polar groups near the piperidine nitrogen may be detrimental. | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This suggests that this compound may possess therapeutic potential beyond its primary indications. Future research should involve broad pharmacological screening to uncover novel applications.

Studies on other piperidine derivatives have revealed a wide spectrum of biological activities. For example, certain piperidin-4-one derivatives have been shown to possess antibacterial, antifungal, and anthelmintic properties. nih.gov Other related skeletons have demonstrated antioxidant and anti-inflammatory activities. nih.gov The search for new anticancer agents is another promising area. Novel 1,2,4-triazine (B1199460) derivatives have been investigated for their potential in treating colorectal cancer by inducing apoptosis. researchgate.netnih.govmdpi.com Given that the piperidine motif is central to many targeted therapies, screening this compound and its next-generation analogues against a panel of cancer cell lines could reveal unexpected antiproliferative effects.

The exploration of novel applications could be guided by:

High-throughput screening (HTS): Testing the compound against large libraries of biological targets and disease models.

Phenotypic screening: Assessing the compound's effect on cell behavior and morphology to identify unexpected therapeutic effects.

In silico screening: Using computational models to predict potential interactions with a wide range of proteins, guiding further experimental validation.

The discovery of novel activities would significantly expand the therapeutic potential of this chemical series.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action. nih.gov This approach moves beyond a single target and reveals the broader network of cellular changes induced by the compound. nih.govrsc.org

A multi-omics study would involve treating a relevant biological system (e.g., cell lines or animal models) with the compound and then collecting data across different molecular layers.

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated, pointing to the signaling pathways being modulated.

Proteomics (Mass Spectrometry): Would identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Would measure changes in small molecule metabolites, offering a functional readout of the metabolic state of the cell.

Integrating these datasets can uncover the complex interplay between genes, proteins, and metabolites that underlie the compound's effects. nih.gov Various computational methods exist for this integration, which can be broadly categorized as early, middle, or late integration strategies. youtube.com Such an approach can help prioritize which biological pathways are most affected and can lead to the discovery of novel biomarkers or previously unknown mechanisms of action. nih.govsciety.org

Development of Advanced Delivery Systems for Research Applications

The effectiveness of a chemical probe in a research setting can be limited by factors such as poor solubility, rapid degradation, or inability to reach its target within a complex biological system. The development of advanced delivery systems for this compound could overcome these challenges and enhance its utility as a research tool.

Modern drug delivery technologies offer sophisticated methods for encapsulating and transporting small molecules:

Lipid Nanoparticles (LNPs): These have been successfully used for delivering various therapeutic molecules. Encapsulating the compound within an LNP could improve its stability in circulation and facilitate its entry into cells. nih.gov

Polymeric Micelles and Polymersomes: Self-assembling polymer systems can be engineered to carry hydrophobic compounds like many piperidine derivatives. Techniques such as polymerization-induced self-assembly (PISA) allow for the efficient encapsulation of cargo. researchgate.net

Dendrimers: These highly branched, well-defined macromolecules, such as polyamidoamine (PAMAM) dendrimers, have been extensively studied for gene and drug delivery and could be adapted for this compound. nih.gov

By formulating this compound within these advanced carriers, researchers could achieve better control over its biodistribution and release, enabling more precise and effective in vivo studies.

Investigation of Stereoisomeric Effects on Biological Activity

Stereoisomerism, the different spatial arrangements of atoms within a molecule, can have a profound impact on biological activity. Many drugs and research compounds are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). It is common for one enantiomer to be significantly more potent or to have a different pharmacological profile than the other.

Research on related piperidine derivatives has confirmed the importance of stereochemistry. In one study, racemic 3,6-disubstituted piperidine derivatives were separated into their individual enantiomers. nih.gov Subsequent testing revealed significant differences in their affinities for monoamine transporters. The absolute configuration of the most potent enantiomer was determined by X-ray crystallography, confirming that the biological target recognizes a specific three-dimensional shape. nih.gov Another study highlighted the general importance of the stereochemical effect on the antibacterial, antifungal, and anthelmintic activities of piperidin-4-one derivatives. nih.gov

For this compound, it is critical to investigate the following:

Presence of Chiral Centers: Determine if the molecule or its key derivatives can exist as enantiomers or diastereomers. The piperidine ring itself can adopt different chair conformations which could also influence activity.

Chiral Separation: Develop methods to separate the different stereoisomers.

Differential Biological Evaluation: Test each isolated isomer to determine if the desired biological activity resides primarily in one form.

This line of investigation is essential for developing more potent and selective research tools and for ensuring that any future therapeutic development is based on the most active and specific stereoisomer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,4-Dichlorobenzyl)piperidin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

- Step 1: React piperidin-4-amine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the benzylated intermediate.

- Step 2: Purify the product via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted starting materials.

- Step 3: Confirm purity using HPLC or TLC, and characterize via MS (ESI+) and . For instance, should show aromatic proton signals (δ 7.3–7.5 ppm) and piperidine ring resonances (δ 2.5–3.5 ppm) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or stereochemical variations. Strategies include:

- Variable Temperature NMR: Probe dynamic equilibria (e.g., amine proton exchange) by collecting spectra at 25°C and −40°C .

- X-ray Crystallography: Use single-crystal diffraction (as in ) to unambiguously determine bond lengths, angles, and supramolecular interactions (e.g., S···S contacts in nickel complexes) .

- High-Resolution MS: Confirm molecular formula with <1 ppm mass accuracy to distinguish isobaric impurities .

Basic: What analytical techniques are critical for confirming the compound’s identity and purity?

Methodological Answer:

- Mass Spectrometry (MS): ESI+ mode to detect [M+H] ions. For example, a molecular ion at m/z 289.09 (calculated for ) confirms the molecular weight .

- NMR Spectroscopy: , , and 2D experiments (e.g., COSY, HSQC) to assign aromatic and aliphatic protons.

- IR Spectroscopy: Validate functional groups (e.g., NH stretching at ~3300 cm) .

- Elemental Analysis: Ensure stoichiometric agreement with theoretical values (±0.3%) .

Advanced: How can reaction yields be optimized in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening: Test palladium or nickel catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) often enhance reactivity compared to non-polar alternatives .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) while maintaining yields .

- Inert Atmosphere: Use argon or nitrogen to prevent oxidation of amine intermediates .

Basic: What storage conditions are required to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store at −20°C in airtight, light-resistant containers to prevent degradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the benzyl group.

- Handling: Work under inert gas (e.g., nitrogen) for hygroscopic or oxygen-sensitive intermediates .

Advanced: How can computational methods predict the compound’s reactivity in oxidation reactions?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., permanganate oxidation) to identify transition states and activation energies. For example, study the electron transfer mechanism between the piperidine nitrogen and oxidizing agents .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., aqueous vs. organic media) .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Basic: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while avoiding precipitation .

- pH Adjustment: Protonate the amine group in acidic buffers (pH 4–5) to improve aqueous solubility.

- Surfactants: Add Tween-80 or cyclodextrins for colloidal dispersion in biological media .

Advanced: What strategies mitigate racemization in stereospecific derivatives of this compound?

Methodological Answer:

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB and confirm optical rotation .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps .

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Waste Disposal: Neutralize amine-containing waste with dilute HCl before disposal .

Advanced: How can researchers validate the compound’s role in supramolecular assemblies (e.g., coordination complexes)?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze coordination geometry (e.g., Ni complexes) and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer bands (e.g., 400–600 nm for d-d transitions) .

- EPR Spectroscopy: Detect paramagnetic species in redox-active complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.